molecular formula C12H15N5O5S B2397634 Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 303969-45-1

Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate

Cat. No. B2397634
M. Wt: 341.34
InChI Key: LTTQZJUUSXSEKR-UHFFFAOYSA-N
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Description

Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate, also known as EAMDP, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Scientific Research Applications

Peptide Synthesis

The compound's derivative, the 2-(p-nitrophenylthio)ethyl group, has been used for carboxyl-group protection in peptide synthesis. It offers selective removal and has certain advantages over other groups like the 2-methylthioethyl group, especially when treated with alkali at specific pH levels (Amaral, 1969).

Antimicrobial Activities

Derivatives of this compound have been synthesized and shown to exhibit in vitro antimicrobial activities. These activities are observed against both Gram-positive and Gram-negative bacteria. The relationship between the molecular structure and biological activity of these compounds was also studied, highlighting the potential for drug development (Sharma et al., 2004).

Inhibition of Bacterial Enzymes

The compound's analogs have been studied for their ability to inhibit S-adenosylmethionine decarboxylase from Escherichia coli. This inhibition is significant as it suggests potential therapeutic applications in targeting bacterial metabolic pathways (Weitkamp et al., 1991).

Synthesis of Thienothiopyrans

Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate derivatives have been used in the synthesis of highly substituted thienothiopyrans. This synthesis involves a complex process that includes enamine formation, aldol condensation, and Michael addition. These compounds are notable for their potential in various chemical and pharmaceutical applications (Indumathi et al., 2010).

properties

IUPAC Name

ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5S/c1-3-22-7(19)5-23-12-14-9-8(17(12)4-6(13)18)10(20)15-11(21)16(9)2/h3-5H2,1-2H3,(H2,13,18)(H,15,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTQZJUUSXSEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(N1CC(=O)N)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate

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